molecular formula C14H19N B13042869 8-Phenylbicyclo[3.2.1]octan-3-amine

8-Phenylbicyclo[3.2.1]octan-3-amine

Cat. No.: B13042869
M. Wt: 201.31 g/mol
InChI Key: NRVIHEQNNYYKPF-UHFFFAOYSA-N
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Description

8-Phenylbicyclo[321]octan-3-amine is a bicyclic amine compound with a phenyl group attached to the bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenylbicyclo[3.2.1]octan-3-amine typically involves multistep synthetic routes. One common approach is the enantioselective construction of the bicyclic scaffold, which can be achieved through various methodologies. For instance, the enantioselective synthesis of 8-azabicyclo[3.2.1]octanes can be accomplished via asymmetric 1,3-dipolar cycloadditions using a rhodium(II) complex/chiral Lewis acid binary system . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

8-Phenylbicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 8-Phenylbicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Phenylbicyclo[321]octan-3-amine is unique due to its phenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

8-phenylbicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C14H19N/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9,15H2

InChI Key

NRVIHEQNNYYKPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2C3=CC=CC=C3)N

Origin of Product

United States

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